Trans-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

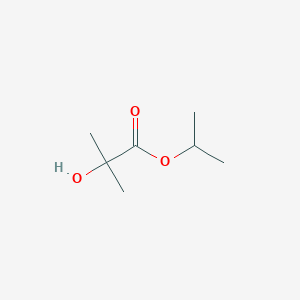

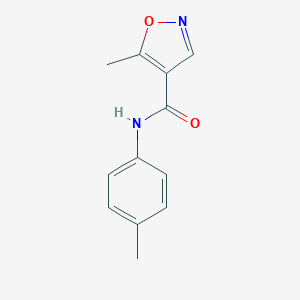

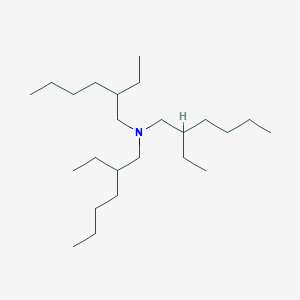

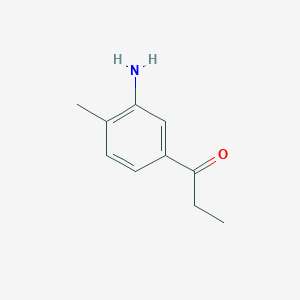

Trans-2-Benzyloxycarbonylaminocyclobutanecarboxylic Acid is a biochemical used for proteomics research . It has a molecular weight of 249.27 and its IUPAC name is (1S,2S)-2-{[(benzyloxy)carbonyl]amino}cyclobutanecarboxylic acid . It is a white solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15NO4/c15-12(16)10-6-7-11(10)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,17)(H,15,16)/t10-,11-/m0/s1 .Physical And Chemical Properties Analysis

This compound is a white solid . It should be stored at 0-8°C .Aplicaciones Científicas De Investigación

1. Vibrational Circular Dichroism in Solid-State Organisation

Trans-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid and its derivatives, specifically cis- and trans-2-aminocyclobutane-1-carboxylic acids, have been explored using vibrational circular dichroism (VCD) in solid-state studies. These derivatives exhibit distinct VCD signatures, indicating their utility in probing the solid-state organisation and hydrogen bonding patterns (Declerck et al., 2019).

2. Synthesis of β-Dipeptides

Research on the efficient synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate has led to the development of novel β-dipeptides. These dipeptides, containing cyclobutane residues, highlight the potential of trans-2-benzyloxycarbonylaminocyclobutanecarboxylic acid in peptide chemistry (Izquierdo et al., 2002).

3. 12-Helix Conformation in Oligomers

The compound has been instrumental in studying the 12-helix conformation in oligomers of trans-2-aminocyclobutane carboxylic acid. These oligomers display a marked preference for a specific helical conformation, both in solution and solid-state, contributing to our understanding of molecular structures (Fernandes et al., 2010).

4. Green Chemistry in Photoreactions

In the field of green chemistry, this compound is involved in the stereoselective synthesis and photodecarbonylation of adjacent quaternary centers. It shows the potential of trans-2-benzyloxycarbonylaminocyclobutanecarboxylic acid derivatives in developing environmentally friendly synthetic methods (Mortko & Garcia‐Garibay, 2005).

5. Supercritical Fluid Extraction for Enantiomer Separation

The compound plays a role in the separation of enantiomers using supercritical fluid extraction, demonstrating its utility in chiral resolution processes (Simándi et al., 1998).

6. Synthesis of Enantiomerically Pure Derivatives

Trans-2-benzyloxycarbonylaminocyclobutanecarboxylic acid derivatives are crucial in synthesizing enantiomerically pure compounds, illustrating the compound's significance in asymmetric synthesis and chiral chemistry (Hazelard et al., 2008).

Safety And Hazards

Propiedades

IUPAC Name |

(1R,2R)-2-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-12(16)10-6-7-11(10)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,17)(H,15,16)/t10-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRUEEQIUVKKBL-GHMZBOCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trans-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate](/img/structure/B109162.png)